1'-(2-Methoxybenzoyl)spiro[chromane-2,4'-piperidine]-4-one
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Overview
Description
1’-(2-Methoxybenzoyl)spiro[chromane-2,4’-piperidine]-4-one is a spirocyclic compound that features a unique structure combining a chromane and a piperidine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-Methoxybenzoyl)spiro[chromane-2,4’-piperidine]-4-one typically involves the following steps:
Formation of the Chromane Ring: The chromane ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.
Spirocyclization: The chromane derivative is then subjected to a spirocyclization reaction with a piperidine derivative. This step often requires the use of a strong base or a catalyst to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1’-(2-Methoxybenzoyl)spiro[chromane-2,4’-piperidine]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
1’-(2-Methoxybenzoyl)spiro[chromane-2,4’-piperidine]-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It serves as a probe to study biological pathways and molecular interactions due to its unique structure.
Chemical Synthesis: The compound is used as a building block in the synthesis of more complex molecules, facilitating the development of new drugs and materials.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1’-(2-Methoxybenzoyl)spiro[chromane-2,4’-piperidine]-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Spirooxindoles: These compounds share the spirocyclic structure and are known for their biological activities.
Spiropiperidines: Similar to the target compound, these molecules feature a spirocyclic piperidine ring and are studied for their pharmacological properties.
Spirobarbiturates: These compounds have a spirocyclic structure and are known for their sedative and hypnotic activities.
Uniqueness
1’-(2-Methoxybenzoyl)spiro[chromane-2,4’-piperidine]-4-one is unique due to the presence of both a chromane and a piperidine ring, which imparts distinct physicochemical properties and biological activities. Its methoxybenzoyl group further enhances its potential for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
1'-(2-methoxybenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-25-18-8-4-3-7-16(18)20(24)22-12-10-21(11-13-22)14-17(23)15-6-2-5-9-19(15)26-21/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCOBURYADGRGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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